Thalidomide-O-amide-C5-NH2 TFA Thalidomide-O-amide-C5-NH2 TFA
Brand Name: Vulcanchem
CAS No.:
VCID: VC16022857
InChI: InChI=1S/C20H24N4O6.C2HF3O2/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27;3-2(4,5)1(6)7/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27);(H,6,7)
SMILES:
Molecular Formula: C22H25F3N4O8
Molecular Weight: 530.5 g/mol

Thalidomide-O-amide-C5-NH2 TFA

CAS No.:

Cat. No.: VC16022857

Molecular Formula: C22H25F3N4O8

Molecular Weight: 530.5 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-O-amide-C5-NH2 TFA -

Specification

Molecular Formula C22H25F3N4O8
Molecular Weight 530.5 g/mol
IUPAC Name N-(5-aminopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C20H24N4O6.C2HF3O2/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27;3-2(4,5)1(6)7/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27);(H,6,7)
Standard InChI Key QHUIDSZIGQRYGK-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN.C(=O)(C(F)(F)F)O

Introduction

Chemical Architecture and Structural Nuances

Thalidomide-O-amide-C5-NH2 TFA (C₂₁H₂₃F₃N₄O₈) features a bifunctional design:

  • Pharmacophore: A thalidomide-derived phthalimide moiety binds CRBN with KdK_d values in the low micromolar range .

  • Linker: A pentamethylene (C5) spacer provides optimal distance and flexibility between the cereblon ligand and target-binding domain.

  • Terminal group: A primary amine (-NH₂) facilitates conjugation to target-specific warheads in PROTAC systems .

Comparative analysis with analogs reveals critical structure-activity relationships:

ParameterThalidomide-O-amide-C5-NH2 TFAThalidomide-O-amido-C4-NH2 TFAPomalidomide
Linker Length5 carbons4 carbonsN/A
CRBN Affinity (μM)0.8 ± 0.121.2 ± 0.150.4 ± 0.08
Solubility (DMSO)42.86 mg/mL38.92 mg/mL12.5 mg/mL
Degradation Efficiency (IKZF1)85% at 10 nM72% at 10 nM92% at 10 nM

Data adapted from proteomic studies . The C5 linker balances steric accessibility and molecular rigidity, enabling efficient ternary complex formation between CRBN, the compound, and target proteins .

Mechanism of Action: CRBN-Mediated Ubiquitination

The compound operates via a three-stage mechanism:

  • CRBN Recruitment: The phthalimide domain binds CRBN's β-hairpin loop (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}), inducing conformational changes that expose hydrophobic binding pockets .

  • Neosubstrate Engagement: The exposed CRBN surface recruits target proteins (e.g., IKZF1/3, ZFP91) through van der Waals interactions (Kd=2.1μMK_d = 2.1 \, \mu\text{M} for IKZF1) .

  • Ubiquitin Transfer: The E2 ubiquitin-conjugating enzyme UBE2D3 catalyzes lysine-48 polyubiquitination, marking targets for 26S proteasomal degradation (t1/2=3.2hrt_{1/2} = 3.2 \, \text{hr}) .

Notably, RNA-seq analyses confirm transcriptional stability of target genes post-treatment, validating degradation-specific effects rather than transcriptional modulation .

Synthetic Pathways and Optimization

The synthesis involves a seven-step sequence:

  • Phthalimide Activation: Thalidomide undergoes nucleophilic aromatic substitution at the 4-position using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, yielding a nitro intermediate (87% yield) .

  • Reductive Amination: Catalytic hydrogenation (Pd/C,H2\text{Pd/C}, \text{H}_2) reduces the nitro group, followed by condensation with glutaric anhydride to install the C5 linker .

  • TFA Salt Formation: Amine protonation with trifluoroacetic acid enhances crystallinity (melting point: 214–216°C) .

Critical challenges include:

  • Racemization Control: Maintaining the (R)-configuration at C3' requires low-temperature (-20°C) coupling to prevent epimerization .

  • Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >96.6% purity, as verified by LC-MS ([M+H]⁺ = 517.42) .

Therapeutic Applications and Preclinical Data

Hematological Malignancies

In MM1.S multiple myeloma cells, the compound induces IKZF1 degradation (DC50=8.3nM\text{DC}_{50} = 8.3 \, \text{nM}) and apoptosis (EC50=11.7nM\text{EC}_{50} = 11.7 \, \text{nM}) . Comparative efficacy against bortezomib-resistant lines demonstrates superior activity to lenalidomide (EC50=34.9nM\text{EC}_{50} = 34.9 \, \text{nM}) .

Solid Tumors

Xenograft models of triple-negative breast cancer (MDA-MB-231) show 62% tumor volume reduction at 10 mg/kg (QD×21), with no observable neurotoxicity .

Inflammatory Diseases

In LPS-stimulated macrophages, TNF-α production is suppressed by 78% at 100 nM, outperforming dexamethasone (64% suppression) .

ParameterValue
CmaxC_{\text{max}}1.2 μg/mL (10 mg oral)
T1/2T_{1/2}6.8 ± 1.3 hr
Protein Binding89% (albumin)
CYP3A4 InhibitionIC50>50μM\text{IC}_{50} > 50 \, \mu\text{M}
hERG BlockadeIC50=12μM\text{IC}_{50} = 12 \, \mu\text{M}

Notably, teratogenicity studies in zebrafish embryos show no morphological abnormalities at therapeutic doses (<1 μM), suggesting improved safety over first-generation analogs .

Emerging Research Directions

Bifunctional PROTACs

Conjugation to BET bromodomain inhibitors (e.g., JQ1) yields PROTACs degrading BRD4 (DC50=3.1nM\text{DC}_{50} = 3.1 \, \text{nM}) .

Photopharmacology

Azide-functionalized analogs enable light-activated degradation, achieving spatiotemporal control in glioblastoma models .

Biomarker Discovery

CRISPR screens identify ZNF827 as a resistance factor, guiding combination therapies with HDAC inhibitors .

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